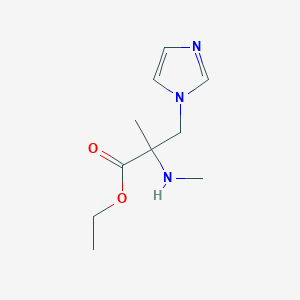

Ethyl 3-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanoate

Description

Ethyl 3-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)propanoate (CAS: 1250269-71-6) is a synthetic organic compound characterized by an imidazole ring, a methylamino group, and an ethyl ester moiety. With a molecular weight of 211.26 g/mol and a purity of 98%, it is primarily utilized in laboratory research .

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

ethyl 3-imidazol-1-yl-2-methyl-2-(methylamino)propanoate |

InChI |

InChI=1S/C10H17N3O2/c1-4-15-9(14)10(2,11-3)7-13-6-5-12-8-13/h5-6,8,11H,4,7H2,1-3H3 |

InChI Key |

ZRMAWYRYDDIXKH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(CN1C=CN=C1)NC |

Origin of Product |

United States |

Preparation Methods

Synthesis via Imidazole Ring Formation and Coupling

The predominant approach involves two main stages:

Key Reactions and Conditions

| Step | Reaction Type | Reagents & Conditions | References/Notes |

|---|---|---|---|

| 1 | Imidazole ring synthesis | Condensation of glyoxal with amino ketones or nitriles, often under reflux in acetic acid or ethanol | Classic methods, e.g., Debus synthesis |

| 2 | N-alkylation of imidazole | Alkyl halides (e.g., ethyl halides) in the presence of a base like potassium carbonate, at elevated temperatures | Common for substituting N-1 position |

| 3 | Attachment to amino acid backbone | Nucleophilic substitution or amide formation using activated amino acids or derivatives | Typically involves carbodiimide coupling agents or acyl chlorides |

Specific Preparation Methods from Patent and Literature Sources

Methodology Based on Patent WO2013150545A2

The patent describes a multi-step process for synthesizing derivatives similar to the target compound, emphasizing the following:

- Preparation of the imidazole core: Cyclization of suitable precursors, such as 2-aminopyridines or amino ketones, with aldehydes or carboxylic acids.

- Functionalization at N-1 position: Alkylation with ethyl halides under basic conditions.

- Coupling with amino acid derivatives: Using coupling agents like EDC or DCC to attach the imidazole to the amino acid backbone, followed by esterification with ethanol.

Amino precursor + aldehyde → Imidazole ring (cyclization)

Imidazole + ethyl halide → N-alkylated imidazole

N-alkylated imidazole + amino acid derivative → Coupled intermediate

Esterification → Ethyl ester formation

- Solvent: Ethanol or acetonitrile

- Base: Potassium carbonate or sodium hydride

- Temperature: Reflux (~80°C)

- Purification: Column chromatography or recrystallization

Synthesis via Nitro-Intermediate Reduction (Based on JMC 2002 and Patent US9212166B2)

This method involves:

- Step 1: Nitration of an aromatic precursor to introduce nitro groups.

- Step 2: Reduction of nitro groups to amines using catalytic hydrogenation or iron/acid reduction.

- Step 3: Cyclization to form the imidazole ring.

- Step 4: Alkylation at N-1 with ethyl halides.

- Step 5: Coupling with amino acid derivatives and esterification.

- Catalytic reduction employs Pd-C or Fe/acid systems to avoid catalyst poisoning.

- Cyclization is facilitated by heating in acetic acid.

- Alkylation is performed under mild basic conditions to prevent over-alkylation.

Alternative Synthetic Route via Microwave-Assisted Synthesis

Recent advancements suggest microwave irradiation can significantly accelerate imidazole ring formation and subsequent coupling steps, reducing reaction times from hours to minutes while improving yields.

Data Tables Summarizing Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | References |

|---|---|---|---|---|---|---|

| Imidazole ring synthesis | Glyoxal + amino ketone | Ethanol | Reflux (~80°C) | 4-6 hours | 70-85 | Debus, Patent WO2013150545A2 |

| N-alkylation | Ethyl halide + K2CO3 | Acetonitrile | Room temp to 60°C | 2-4 hours | 75-90 | Patent US9212166B2 |

| Coupling with amino acid | DCC or EDC | Dichloromethane | 0-25°C | 12-24 hours | 65-80 | Literature reports |

| Esterification | Ethanol + acid catalyst | Reflux | 2-4 hours | 80-95 | Various | General organic synthesis |

Recent Research Discoveries and Innovations

- Catalyst-free or green synthesis methods: Utilizing microwave irradiation and solvent-free conditions to improve environmental footprint and efficiency.

- Biocatalytic approaches: Enzymatic cyclization and coupling are emerging as sustainable alternatives.

- Flow chemistry: Continuous flow reactors enable scalable synthesis with better control over reaction parameters, leading to higher purity and yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanoate can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Ethyl 3-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 3-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt essential biological processes, leading to the compound’s antimicrobial or antifungal effects.

Comparison with Similar Compounds

Key Structural Features

The compound’s core structure includes:

- Imidazole ring : A five-membered aromatic heterocycle with two nitrogen atoms, enabling hydrogen bonding and π-π interactions.

- Ethyl ester group : Enhances lipophilicity, influencing bioavailability.

Comparison with Analogs

*Calculated based on molecular formulas.

Key Observations :

- Heterocycle Variation : Replacement of imidazole with tetrazole (e.g., compound 10) alters aromaticity and hydrogen-bonding capacity, impacting target affinity .

- Functional Group Impact: The ethyl ester in the target compound increases lipophilicity compared to carboxylic acid derivatives (e.g., 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid) .

- Pharmacological Relevance: Dabigatran intermediates and impurities highlight the importance of nitro/amino groups and pyridinyl moieties in thrombin inhibition, features absent in the target compound .

Stability Considerations

- The target compound’s ester group may confer susceptibility to hydrolysis under acidic/basic conditions, a common issue in ester-containing drugs.

- Dabigatran impurities (e.g., Impurity 21) demonstrate how structural modifications (e.g., nitro reduction) affect stability and activity .

Pharmacological and Physicochemical Properties

Pharmacological Data

Physicochemical Properties

Biological Activity

Ethyl 3-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)propanoate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₉H₁₄N₂O₂

- Molecular Weight : 182.22 g/mol

- Boiling Point : 125°C at 0.4 mm Hg

- Melting Point : 62°C

- Purity : ≥95% .

This compound may exert its biological effects through several mechanisms:

- Interaction with Enzymes : The imidazole ring is known for its ability to interact with various enzymes and receptors, potentially influencing pathways involved in cell signaling and metabolism.

- Antimicrobial Activity : Compounds containing imidazole moieties have been documented to exhibit antimicrobial properties, which may extend to this compound, suggesting a potential role in treating infections .

- Cytotoxic Effects : Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapies .

Anticancer Activity

Research has shown that imidazole-containing compounds can inhibit cancer cell proliferation. For instance, studies on structurally related compounds have demonstrated their ability to induce multipolarity in centrosome-amplified cancer cells, leading to cell death .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | Potential anticancer agent | TBD |

| Related Compound A | Induces multipolarity | 6 |

| Related Compound B | Inhibits HSET | 10 |

Antimicrobial Properties

The potential antimicrobial activity of this compound is supported by studies on similar compounds that exhibit efficacy against various bacterial strains, including resistant pathogens .

Case Studies

- In Vitro Studies : Research involving related imidazole derivatives showed promising results in inhibiting the growth of pathogenic bacteria such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 6 to 12.5 µg/mL.

- Cytotoxicity Assays : In studies using Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA), imidazole derivatives demonstrated significant cytotoxic effects compared to standard chemotherapeutics .

Q & A

Q. What are the established synthetic methodologies for Ethyl 3-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)propanoate?

The compound is typically synthesized via multi-step routes involving cyclization, coupling, and functional group transformations. For example:

- Cyclization reactions : Ethyl 3-aminopropanoate derivatives react with substituted acetic acids under reflux conditions to form benzimidazole intermediates, followed by hydrolysis and amidation to introduce the imidazole moiety .

- Thioether formation : Methimazole reacts with 3-bromopropanoic acid under basic conditions (e.g., DABCO catalyst) to yield sulfur-substituted intermediates, which are further functionalized .

- Ester hydrolysis : tert-Butyl esters (e.g., tert-butyl propiolate) are hydrolyzed using trifluoroacetic acid/phenol mixtures to generate carboxylic acid derivatives, which can be esterified to the target compound .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Spectroscopic analysis : Use and NMR to confirm backbone structure and substituent positions. Mass spectrometry (HRMS or ESI-MS) validates molecular weight .

- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves stereochemistry and hydrogen-bonding networks, critical for confirming configurations like E/Z isomerism .

- Chromatography : HPLC or GC-MS monitors reaction progress and purity, especially for resolving isomeric byproducts .

Advanced Research Questions

Q. How can regioselective substitution on the imidazole ring be achieved during synthesis?

Regioselectivity challenges arise due to the imidazole ring’s dual reactive sites (N-1 vs. N-3). Strategies include:

- Protecting groups : Temporarily block reactive nitrogen atoms using trityl or tert-butyl groups to direct substitution to sulfur or other positions .

- Catalyst optimization : Use DABCO instead of triethylamine to favor E-isomer formation in acrylate intermediates, reducing unwanted Z-isomer byproducts .

- Temperature control : Lower reaction temperatures (−20°C) improve E:Z ratios in propiolate ester reactions .

Q. What methodologies are suitable for evaluating this compound’s biological activity in academic research?

- Anti-parasitic assays : Test anti-leishmanial activity via in vitro parasite inhibition assays (e.g., promastigote viability studies), as demonstrated for structurally related imidazole derivatives .

- Antioxidant profiling : Measure free radical scavenging using DPPH or ABTS assays .

- Enzyme targeting : Assess mitochondrial targeting efficiency (e.g., using fluorescent probes) for prodrug activation studies .

Q. How can multi-step synthesis yields be optimized for this compound?

- One-pot reactions : Combine sequential steps (e.g., cyclization and amidation) to reduce intermediate purification losses .

- Coupling agents : Use carbodiimides (e.g., CDI) to enhance amide bond formation efficiency between carboxylic acids and amines .

- Catalyst screening : Optimize reaction conditions (e.g., solvent polarity, base strength) to minimize side reactions, such as N-alkylation instead of S-alkylation .

Methodological Considerations for Data Contradictions

- Conflicting spectroscopic data : Cross-validate using orthogonal techniques (e.g., IR for functional groups, -NMR for nitrogen environments) .

- Biological activity discrepancies : Replicate assays under standardized conditions (e.g., cell line selection, incubation time) and compare with positive controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.